molecular formula C6H12IN B3056735 2-Propynyltrimethylammonium iodide CAS No. 7383-74-6

2-Propynyltrimethylammonium iodide

Cat. No. B3056735
CAS RN: 7383-74-6
M. Wt: 225.07 g/mol
InChI Key: KPGPKKKFCILTDT-UHFFFAOYSA-M
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Description

2-Propynyltrimethylammonium iodide is a chemical compound that is widely used in scientific research due to its unique properties. It is a quaternary ammonium salt that is soluble in water and has a molecular weight of 200.15 g/mol. This compound is also known by its chemical formula, C7H12IN, and is commonly referred to as PTMAI.

Scientific Research Applications

Polytypism in Lead Iodide

Lead Iodide (PbI2) demonstrates significant inorganic solid properties for basic scientific research and technological applications. The structure of PbI2, based on a simple I-Pb-I layered structure, exhibits many stacking variations resulting in numerous polytypes. This diversity has spurred over 80 years of crystallographic research, highlighting the intricate relationship between structural distortions and polytype formation. Such studies underscore the broader implications of iodide compounds in crystallography and materials science (Beckmann, 2010).

Ice Nucleation Efficiency of AgI

Silver iodide (AgI) has been extensively studied for its ice-nucleating properties, which are crucial for atmospheric science, particularly in glaciogenic cloud seeding. The review of experimental studies on AgI's ice nucleation capability reveals the intricate factors influencing its efficiency, thereby shedding light on the fundamental understanding of atmospheric processes (Marcolli et al., 2016).

Micromixing Efficiency Assessment

The efficiency of micromixing in industrial reactors can be studied using a chemical reaction system involving iodide and iodate. This method, utilizing the formation of iodine under specific conditions, serves as a molecular probe for assessing segregation and mixing at the molecular scale, highlighting the application of iodide compounds in chemical engineering (Fournier et al., 1996).

properties

IUPAC Name

trimethyl(prop-2-ynyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N.HI/c1-5-6-7(2,3)4;/h1H,6H2,2-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGPKKKFCILTDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30994948
Record name N,N,N-Trimethylprop-2-yn-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propynyltrimethylammonium iodide

CAS RN

7383-74-6
Record name 2-Propyn-1-aminium, N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, 2-propynyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethylprop-2-yn-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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